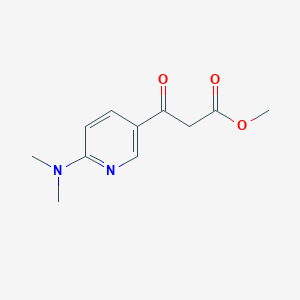
6-(Chloromethyl)-3,4-dimethylpyridazinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Chloromethyl)-3,4-dimethylpyridazinehydrochloride is a chemical compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This particular compound is notable for its chloromethyl group at the 6-position and methyl groups at the 3 and 4 positions, making it a versatile intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-3,4-dimethylpyridazinehydrochloride typically involves the chloromethylation of 3,4-dimethylpyridazine. One common method includes the reaction of 3,4-dimethylpyridazine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group.
Starting Material: 3,4-dimethylpyridazine
Reagents: Formaldehyde, hydrochloric acid
Conditions: Acidic medium, typically at room temperature or slightly elevated temperatures
The reaction proceeds as follows:
3,4-dimethylpyridazine+CH2O+HCl→this compound
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent flow rates, enhancing the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-3,4-dimethylpyridazinehydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyridazine ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution: Products include azidomethyl, cyanomethyl, or aminomethyl derivatives.
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products can include reduced pyridazine derivatives or dechlorinated compounds.
Scientific Research Applications
6-(Chloromethyl)-3,4-dimethylpyridazinehydrochloride has several applications across various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6-(Chloromethyl)-3,4-dimethylpyridazinehydrochloride exerts its effects depends on its application. In biochemical contexts, it may interact with enzymes or receptors, modifying their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
- 6-(Chloromethyl)pyridazine
- 3,4-Dimethylpyridazine
- 6-(Bromomethyl)-3,4-dimethylpyridazine
Uniqueness
6-(Chloromethyl)-3,4-dimethylpyridazinehydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both methyl groups and a chloromethyl group allows for a wide range of chemical modifications, making it a valuable intermediate in synthetic chemistry.
This compound’s versatility and reactivity make it a significant subject of study in various scientific disciplines, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C7H10Cl2N2 |
|---|---|
Molecular Weight |
193.07 g/mol |
IUPAC Name |
6-(chloromethyl)-3,4-dimethylpyridazine;hydrochloride |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5-3-7(4-8)10-9-6(5)2;/h3H,4H2,1-2H3;1H |
InChI Key |
KIPVPBHIWRNQFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1C)CCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


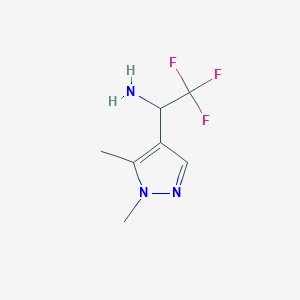

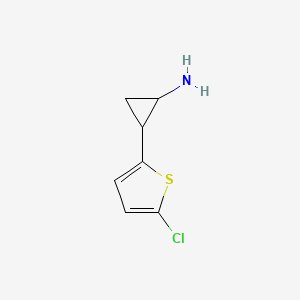





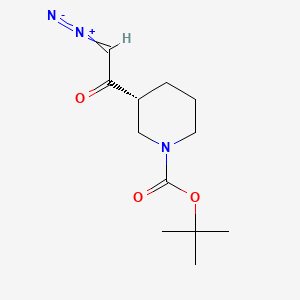

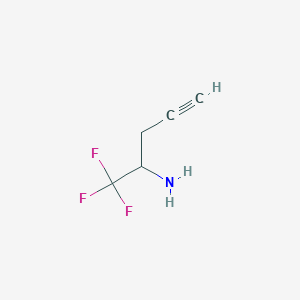
![2-Azaspiro[3.3]heptane-5-carbonitrile,4-methylbenzene-1-sulfonicacid](/img/structure/B13594319.png)
